(4,5-Difluoro-2-methylphenyl)boronic acid

Vue d'ensemble

Description

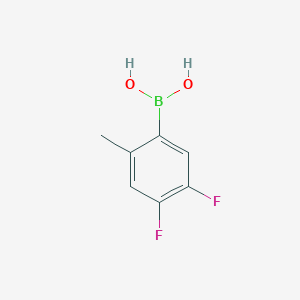

(4,5-Difluoro-2-methylphenyl)boronic acid is a useful research compound. Its molecular formula is C7H7BF2O2 and its molecular weight is 171.94 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of the compound (4,5-Difluoro-2-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The this compound affects the SM coupling pathway . This pathway involves chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

Boronic acids in general are known for their stability, readiness for preparation, and environmental benignity , which can impact their bioavailability.

Result of Action

The molecular and cellular effects of the action of this compound are primarily seen in the formation of new carbon–carbon bonds . This is a result of the SM coupling reaction, which is facilitated by the compound .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is recommended to store the compound in an inert atmosphere at 2-8°C to maintain its stability .

Analyse Biochimique

Biochemical Properties

The exact biochemical properties of (4,5-Difluoro-2-methylphenyl)boronic acid are not well-documented in the literature. Boronic acids are known to interact with various enzymes and proteins, often forming reversible covalent bonds with diols in biological molecules. This allows them to modulate the activity of these biomolecules and influence biochemical reactions .

Cellular Effects

Boronic acids are known to influence cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Boronic acids are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable compounds and their effects on cellular function can be observed in both in vitro and in vivo studies .

Metabolic Pathways

Boronic acids are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Boronic acids are known to interact with various transporters and binding proteins, potentially influencing their localization or accumulation .

Activité Biologique

(4,5-Difluoro-2-methylphenyl)boronic acid is a compound of interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₇H₇BF₂O₂

- Molecular Weight : 171.94 g/mol

- Structure : The compound features a boronic acid functional group attached to a difluorinated aromatic ring, which contributes to its reactivity and biological properties.

Boronic acids, including this compound, exhibit various mechanisms of action that contribute to their biological efficacy:

- Proteasome Inhibition : Many boronic acids act as proteasome inhibitors, disrupting protein degradation pathways crucial for cancer cell survival. For instance, bortezomib, a well-known proteasome inhibitor, has shown significant anticancer activity by inducing apoptosis in cancer cells through the inhibition of NF-κB signaling pathways .

- Enzyme Inhibition : Boronic acids can inhibit specific enzymes such as serine proteases and cysteine proteases, which are often involved in tumor progression and metastasis. This inhibition can lead to reduced tumor growth and enhanced apoptosis .

- Antimicrobial Activity : The presence of boronic acid moieties enhances the antibacterial properties against Gram-negative bacteria by disrupting bacterial cell wall synthesis and function .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties:

- In vitro Studies : Research indicates that this compound shows selective toxicity towards various cancer cell lines. For example, it has been tested against breast cancer (MCF-7) cells with an IC₅₀ value indicating significant cytotoxicity at concentrations around 18.76 µg/mL .

- Mechanistic Insights : The compound's ability to inhibit proteasomal activity leads to the accumulation of pro-apoptotic factors within cancer cells, thereby promoting cell death .

Antibacterial Activity

The antibacterial potential of this compound has been evaluated against several bacterial strains:

- Efficacy Against Escherichia coli : The compound demonstrated effective antibacterial activity with minimum inhibitory concentration (MIC) values reported at approximately 6.50 mg/mL .

- Comparison with Other Boronic Acids : In comparative studies, derivatives of boronic acids have shown enhanced selectivity and potency against resistant bacterial strains compared to traditional antibiotics .

Case Studies

Applications De Recherche Scientifique

Organic Synthesis

Suzuki-Miyaura Coupling Reaction

One of the primary applications of (4,5-Difluoro-2-methylphenyl)boronic acid is in the Suzuki-Miyaura coupling reaction, a critical method for forming carbon-carbon bonds in organic chemistry. This reaction is essential for synthesizing complex organic molecules used in pharmaceuticals and materials science. The compound acts as a boron source that participates in transmetalation processes, facilitating the formation of biaryl compounds.

Table 1: Summary of Organic Synthesis Applications

| Reaction Type | Description | Reference |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds between aryl halides | |

| Cross-Coupling Reactions | Utilized in various cross-coupling reactions |

Pharmaceutical Development

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in developing anti-cancer agents. Its unique properties enable targeted drug design, enhancing efficacy against specific cancer types.

Mechanisms of Action

The compound exhibits several mechanisms of action that contribute to its biological activity:

- Proteasome Inhibition : Similar to other boronic acids, it may act as a proteasome inhibitor, disrupting protein degradation pathways critical for cancer cell survival.

- Enzyme Inhibition : It can inhibit specific enzymes involved in tumor progression and metastasis.

Table 2: Summary of Pharmaceutical Applications

| Application Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer Agents | Induces apoptosis and inhibits tumor growth | |

| Antimicrobial Properties | Disrupts bacterial cell wall synthesis |

Sensor Technology

The ability of this compound to form complexes with sugars makes it valuable for developing biosensors. These sensors are particularly useful for glucose monitoring, crucial for diabetes management and medical diagnostics.

Table 3: Summary of Sensor Technology Applications

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment led to a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and PARP. This suggests significant potential for this compound in cancer therapy.

Case Study 2: Sensor Development

Research on biosensors utilizing this compound demonstrated its effectiveness in glucose detection. The sensor showed high specificity and sensitivity towards glucose levels, making it a promising tool for diabetes management.

Propriétés

IUPAC Name |

(4,5-difluoro-2-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF2O2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSKIGNGLQRANK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1C)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.